B1191818 OBP-801

OBP-801

Número de catálogo B1191818
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

OBP-801 is an inhibitor of histone deacetylase (HDAC) enzymes, with potential antineoplastic activity. Upon administration, OBP-801 inhibits the activity of HDACs;  this results in an accumulation of highly acetylated chromatin histones, the induction of chromatin remodeling and an altered pattern of gene expression. This leads to selective transcription of tumor suppressor genes, tumor suppressor protein-mediated inhibition of tumor cell division and induction of tumor cell apoptosis. This may inhibit proliferation of susceptible tumor cells.

Aplicaciones Científicas De Investigación

1. Anti-Neuroblastoma Activity OBP-801, a novel histone deacetylase inhibitor, has demonstrated significant anti-neuroblastoma activity both in vitro and in vivo. It has been effective against various human neuroblastoma cell lines, inducing G2/M phase arrest through the p21 pathway and triggering apoptosis. This suggests its potential as a promising therapeutic agent for neuroblastoma treatment (Kaneda et al., 2022).

2. Effectiveness Against Rhabdoid Tumors OBP-801 has shown to induce apoptosis in rhabdoid tumors by epigenetically releasing the silencing of NOXA, an apoptosis mediator. This finding highlights its therapeutic potential for treating rhabdoid tumors (Sugimoto et al., 2020).

3. Application in Rhabdomyosarcoma Research on rhabdomyosarcoma, an aggressive pediatric cancer, revealed that OBP-801 can induce M-phase arrest and apoptosis in rhabdomyosarcoma cells. This positions OBP-801 as a potential treatment option for this type of cancer (Tomoyasu et al., 2018).

4. Impact on Prostate Cancer In prostate cancer, OBP-801 was found to suppress the androgen receptor via miR-320-mediated suppression, contributing to tumor cell growth suppression. This suggests its utility in AR-positive prostate cancer treatment, regardless of androgen dependency (Sato et al., 2016).

5. Efficacy in Myxofibrosarcoma OBP-801 has demonstrated effectiveness in myxofibrosarcoma by inhibiting cell growth and inducing apoptosis. It also showed enhanced effects when combined with other inhibitors, indicating its potential as a novel treatment for this cancer (Kawarazaki et al., 2020).

6. Synergistic Effects in Endometrial Carcinoma A study on endometrial carcinoma revealed that the combination of OBP-801 with a PI3K inhibitor synergistically induces apoptosis and suppresses tumor growth. This combination is proposed as a novel therapeutic strategy for endometrial carcinoma (Yoshioka et al., 2013).

7. Role in Glaucoma Filtration Surgery OBP-801 has shown potential in improving outcomes in glaucoma filtration surgery by inhibiting fibrosis and maintaining filtering blebs, suggesting its applicability in ophthalmic procedures (Yamamoto et al., 2020).

8. Potential in Renal Cell Carcinoma Treatment The combination of OBP-801 with LY294002, a PI3K inhibitor, has been found to induce apoptosis and inhibit cell growth in renal cell carcinoma, highlighting its promise as a treatment for this cancer type (Yamada et al., 2013).

Propiedades

Apariencia

Solid powder

Sinónimos

OBP-801;  OBP 801;  OBP801.; unknown

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.